6-(4-Fluoro-phenylcarbamoyl)-3,4-dimethyl-cyclohex-3-enecarboxylic acid

Description

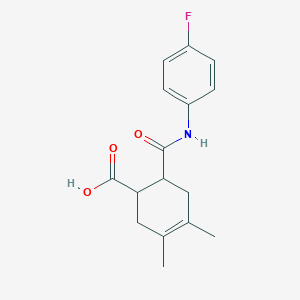

6-(4-Fluoro-phenylcarbamoyl)-3,4-dimethyl-cyclohex-3-enecarboxylic acid is a synthetic cyclohexene derivative characterized by a carboxylic acid group at position 1, a 3,4-dimethyl-substituted cyclohex-3-ene ring, and a 4-fluoro-phenylcarbamoyl moiety at position 6 (Figure 1). The compound’s molecular formula is C₁₇H₁₉FNO₃, with a calculated molecular weight of 316.34 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

6-[(4-fluorophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3/c1-9-7-13(14(16(20)21)8-10(9)2)15(19)18-12-5-3-11(17)4-6-12/h3-6,13-14H,7-8H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBLTHFVCZYUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluoro-phenylcarbamoyl)-3,4-dimethyl-cyclohex-3-enecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene ring. One common approach is the Friedel-Crafts acylation reaction, where a fluoro-phenyl carbamoyl group is introduced to the cyclohexene ring. The reaction conditions include the use of a strong Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the cyclohexene ring.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(4-Fluoro-phenylcarbamoyl)-3,4-dimethyl-cyclohex-3-enecarboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 6-(4-Fluoro-phenylcarbamoyl)-3,4-dimethyl-cyclohex-3-enecarboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

a. 3,4-Dimethyl-cyclohex-3-enecarboxylic Acid Methyl Ester ()

- Molecular Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- Key Differences : The methyl ester replaces the carboxylic acid and 4-fluoro-phenylcarbamoyl groups in the target compound. This substitution reduces polarity, increasing lipophilicity (LogP = 2.30 vs. estimated LogP ≈ 3.5 for the target compound) .

b. 4-{6-(4-Fluorophenyl)-7,8-epoxy...hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic Acid (Compound c, )

c. 3-O-Feruloylquinic Acid ()

- Molecular Formula : C₁₇H₂₀O₉

- Source : Natural (coffee fruit) vs. synthetic origin of the target compound.

- Structural Contrast : Cyclohexane (saturated) vs. cyclohexene (unsaturated) ring; feruloyl ester vs. carbamoyl substituents. These differences reduce planarity and alter bioavailability profiles .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 316.34 | ~3.5* | Low (predicted) | Carboxylic acid, carbamoyl, F |

| 3,4-Dimethyl-cyclohex-3-enecarboxylic Acid Methyl Ester | 168.23 | 2.30 | Insoluble | Methyl ester |

| 3-O-Feruloylquinic Acid | 368.34 | 1.2† | Moderate | Hydroxyl, methoxy, ester |

*Estimated using fragment-based methods. †Experimental value from natural product databases.

Hydrogen Bonding and Crystallography

The target compound’s carbamoyl and carboxylic acid groups enable robust hydrogen-bonding networks, critical for crystal packing and solubility. Graph set analysis () predicts R₂²(8) motifs between carboxylic acid dimers and N–H···O interactions from the carbamoyl group . In contrast, the methyl ester analogue () lacks H-bond donors, resulting in weaker intermolecular forces and lower melting points. Crystallographic data for the target compound, if resolved via SHELX (), would likely show a monoclinic system with Z′ = 1, similar to carbamoyl-containing pharmaceuticals .

Pharmacological Potential

While the target compound’s bioactivity is undocumented in the evidence, structural parallels to Pharmacopeial Forum entries (e.g., compound c) suggest roles as enzyme inhibitors or receptor ligands. The fluorophenyl group enhances metabolic stability by resisting oxidative degradation, a feature shared with FDA-approved fluorinated drugs .

Research Findings and Implications

- Crystallography : SHELX refinement () would resolve steric effects from 3,4-dimethyl groups, aiding polymorph screening .

Biological Activity

6-(4-Fluoro-phenylcarbamoyl)-3,4-dimethyl-cyclohex-3-enecarboxylic acid (CAS No. 401629-70-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H18FNO3

- Molecular Weight : 291.32 g/mol

- Boiling Point : Approximately 508.9 °C (predicted)

- Density : 1.262 g/cm³ (predicted)

- pKa : 4.31 (predicted)

- Hazard Classification : Irritant (Xi)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular targets, particularly in cancer research. The compound has shown promise in inhibiting specific pathways involved in tumor growth and progression.

Inhibition of Sodium-Calcium Exchanger (NCX)

Research indicates that derivatives similar to this compound can inhibit the sodium-calcium exchanger (NCX), which is crucial for calcium homeostasis in cardiac myocytes. One study synthesized a series of compounds related to NCX and demonstrated that certain derivatives exhibited potent inhibitory activity with IC50 values as low as 0.24 µM .

Anticancer Activity

A notable study evaluated the anticancer properties of related compounds, focusing on their ability to inhibit cell growth in various cancer cell lines, including SJSA-1. The compounds demonstrated significant antiproliferative activity, with IC50 values ranging from 0.15 to 0.24 µM for the most potent derivatives .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds reveal that modifications at specific positions on the phenyl ring significantly affect biological activity. For instance, substituents that enhance hydrophobicity or alter steric properties tend to improve inhibitory potency against NCX and cancer cell proliferation .

Case Studies

-

Cell Growth Inhibition in Cancer Models

- In a series of experiments using the SJSA-1 cancer cell line, compounds derived from the parent structure were tested for their growth-inhibitory effects.

- Results indicated that certain analogs achieved complete tumor regression in xenograft models when administered at doses of 100 mg/kg daily for 14 days .

- Pharmacodynamics and Protein Activation

Data Table: Biological Activity Summary

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | NCX | 0.24 | Inhibition |

| Related Compound A | SJSA-1 Cell Line | 0.15 | Antiproliferative |

| Related Compound B | SJSA-1 Cell Line | 0.22 | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.